Ethyl 4-[[2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]acetyl]amino]benzoate
Overview
Description
Ethyl 4-[[2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]acetyl]amino]benzoate is a complex organic compound that features a benzenesulfonyl group, a fluorophenyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]acetyl]amino]benzoate typically involves multi-step organic reactions. One common approach is to start with the benzenesulfonyl chloride, which reacts with 4-fluorobenzylamine under basic conditions to form the benzenesulfonyl-[(4-fluorophenyl)methyl]amine intermediate. This intermediate is then coupled with ethyl 4-aminobenzoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Ethyl 4-[[2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]acetyl]amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[[2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]acetyl]amino]benzoate involves its interaction with specific molecular targets. The benzenesulfonyl group is known to interact with serine residues in enzymes, leading to inhibition of enzyme activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: A simpler ester derivative used in local anesthetics.
Benzenesulfonyl chloride: A precursor in the synthesis of sulfonamide drugs.
4-Fluorobenzylamine: A building block in organic synthesis with similar structural features.
Uniqueness
Ethyl 4-[[2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]acetyl]amino]benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzenesulfonyl and fluorophenyl groups allows for versatile applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 4-[[2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5S/c1-2-32-24(29)19-10-14-21(15-11-19)26-23(28)17-27(16-18-8-12-20(25)13-9-18)33(30,31)22-6-4-3-5-7-22/h3-15H,2,16-17H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FORNHBLMZADARZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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